molecular formula C8H12O B14726618 5-Oxaspiro[3.5]non-6-ene CAS No. 5818-45-1

5-Oxaspiro[3.5]non-6-ene

Cat. No.: B14726618
CAS No.: 5818-45-1
M. Wt: 124.18 g/mol
InChI Key: CYGUEIIEWSTZIJ-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]non-6-ene is a spirocyclic compound characterized by a 5-membered oxygen-containing ring (oxolane) fused to a 3-membered carbocyclic ring via a single spiro atom. The double bond at the 6-position introduces significant ring strain and electronic unsaturation, making it reactive in cycloaddition and ring-opening reactions.

Properties

CAS No.

5818-45-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-oxaspiro[3.5]non-6-ene

InChI

InChI=1S/C8H12O/c1-2-7-9-8(4-1)5-3-6-8/h2,7H,1,3-6H2

InChI Key

CYGUEIIEWSTZIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]non-6-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where free radicals are generated and used to form the spiro linkage. For example, the intramolecular hydrogen atom transfer (HAT) process promoted by radicals can be employed to achieve the desired cyclization .

Industrial Production Methods: While specific industrial production methods for 5-Oxaspiro[3.5]non-6-ene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.5]non-6-ene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spiro compounds, while reduction can produce reduced spiro derivatives .

Scientific Research Applications

5-Oxaspiro[3.5]non-6-ene has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound can be used in the study of biological systems and as a potential scaffold for drug development.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It may find applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Reactivity Notes References
5-Oxaspiro[3.5]non-6-ene C₈H₁₂O Ether oxygen, conjugated double bond Prone to ring-opening via electrophilic addition
6-Azaspiro[3.5]nonan-7-one C₇H₁₁NO Ketone, tertiary amine Basic nitrogen enhances solubility; ketone allows nucleophilic attack
2-Oxaspiro[3.5]nonan-7-one C₈H₁₂O₂ Ether oxygen, ketone Ketone at position 7 enables condensation reactions
6-(Iodomethyl)-5-oxaspiro[3.5]nonane C₉H₁₅IO Ether oxygen, iodomethyl group Iodine substituent facilitates nucleophilic substitution or cross-coupling
8-Oxa-5-azaspiro[3.5]nonan-6-one C₇H₁₁NO₂ Lactam, ether oxygen Lactam ring offers hydrogen-bonding sites for drug design

Heteroatom Influence on Reactivity

  • Oxygen vs. Nitrogen: Oxygen-containing spiro compounds (e.g., 5-Oxaspiro[3.5]non-6-ene) exhibit lower basicity compared to azaspiro analogs (e.g., 6-Azaspiro[3.5]nonan-7-one). The latter’s nitrogen enhances solubility in acidic conditions and participation in hydrogen bonding, critical for biological activity .
  • Double Bond Effects: The unsaturation in 5-Oxaspiro[3.5]non-6-ene increases susceptibility to Diels-Alder reactions compared to saturated analogs like 5-Oxaspiro[3.5]nonan-8-ol. This reactivity is analogous to tricyclic compounds studied in ring-opening experiments under thermal stress .

Research Findings and Trends

  • Thermal Stability: Studies on tricyclic analogs () reveal that unsaturation lowers activation energy for ring-opening. For example, endo-tricyclic[3.2.2.0²,⁴]non-6-ene required 110°C for decomposition, suggesting 5-Oxaspiro[3.5]non-6-ene may exhibit similar thermal sensitivity .
  • Market Availability : and indicate commercial availability of spirocyclic ethers and azaspiro compounds, with prices ranging from $156–$458 per 100 mg, reflecting demand in pharmaceutical R&D .

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